molecular formula C25H27Cl2NO4 B342185 Decyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Decyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342185
M. Wt: 476.4 g/mol
InChI Key: IDSWAZKNARVDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a molecular formula of C23H24Cl2NO4. This compound is characterized by the presence of a decyl chain, a dichlorophenyl group, and a dioxoisoindolinecarboxylate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of decyl alcohol with 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Decyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl group but different functional groups.

    2,3-Dichlorophenol: A simpler compound with only the dichlorophenyl group and hydroxyl group.

Uniqueness

Decyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of a long decyl chain and a complex dioxoisoindolinecarboxylate moiety, which imparts distinct chemical and biological properties compared to simpler analogs .

Properties

Molecular Formula

C25H27Cl2NO4

Molecular Weight

476.4 g/mol

IUPAC Name

decyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H27Cl2NO4/c1-2-3-4-5-6-7-8-9-15-32-25(31)17-13-14-18-19(16-17)24(30)28(23(18)29)21-12-10-11-20(26)22(21)27/h10-14,16H,2-9,15H2,1H3

InChI Key

IDSWAZKNARVDMT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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